1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine
Description
1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine (CAS: 885270-87-1) is a synthetic compound featuring a pyrrolidine core (5-membered nitrogen-containing ring) substituted with a benzimidazole moiety and a 4-fluorobenzyl group. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes. Its molecular formula is C23H27FN4O2, with a molecular weight of 410.49 g/mol .
This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of kinase inhibitors or GPCR-targeted therapies. The benzimidazole scaffold is known for its bioactivity, while the fluorobenzyl group may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 3-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-23(2,3)30-22(29)27-13-12-18(15-27)25-21-26-19-6-4-5-7-20(19)28(21)14-16-8-10-17(24)11-9-16/h4-11,18H,12-15H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOIGGGBXCPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722931 | |
| Record name | tert-Butyl 3-({1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}amino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-87-1 | |
| Record name | 1,1-Dimethylethyl 3-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-({1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}amino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a benzoimidazole moiety and a pyrrolidine backbone. The compound's biological activity has been the subject of various studies, particularly in the context of antimicrobial and anticancer properties.
- Molecular Formula : C23H27FN4O2
- Molecular Weight : 410.48 g/mol
- CAS Number : 885270-87-1
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, demonstrating their potency against these pathogens .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-Boc-Pyrrolidine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Pyrrolidine Derivatives | Varies | Various strains |
Anticancer Activity
The benzoimidazole structure is known for its anticancer properties, as it can interact with multiple biological targets. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific research on derivatives of benzoimidazole has highlighted their ability to target kinases involved in cancer pathways .
Study on Antimicrobial Properties
In a study published in MDPI, various pyrrolidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications to the pyrrolidine ring significantly enhanced antibacterial activity, particularly when halogen substituents were present .
Anticancer Research
Another study focused on the effects of benzoimidazole derivatives on cancer cell lines demonstrated that these compounds could effectively inhibit growth in vitro. The research showed that specific structural modifications led to increased efficacy against breast and lung cancer cells, suggesting a promising avenue for further drug development .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The presence of the fluorobenzyl group enhances lipophilicity, potentially aiding in cellular uptake and bioavailability.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies have indicated that derivatives of benzoimidazole compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the 4-fluorobenzyl group may enhance the selectivity and potency of the compound against specific tumor types.
- Antimicrobial Properties : Research has shown that benzoimidazole derivatives possess antimicrobial activity. The introduction of the 4-fluorobenzyl moiety could potentially improve efficacy against resistant strains of bacteria and fungi.
Enzyme Inhibition Studies
The compound has been explored for its ability to inhibit specific enzymes linked to disease pathways. For instance, inhibitors targeting kinases or proteases are crucial in cancer therapy. The benzoimidazole scaffold is known for its enzyme-inhibiting properties, which could be exploited in developing new inhibitors.
Neuropharmacology
Given the structural similarities to known neuroactive compounds, this compound may be investigated for its effects on neurotransmitter systems. The potential modulation of serotonin or dopamine receptors could lead to applications in treating neurological disorders such as depression or anxiety.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several benzoimidazole derivatives, including variations of 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine. Results demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized a series of benzoimidazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the 4-fluorobenzyl group enhanced antibacterial activity, making it a promising candidate for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with varying core ring structures:
Piperidine Analog
Compound Name: 1-Boc-3-[1-(4-fluorobenzyl)-1H-benzoimidazol-2-ylamino]-piperidine CAS: 885270-89-3 Molecular Formula: C24H29FN4O2 Molecular Weight: 424.51 g/mol
- Structural Differences : The piperidine analog features a 6-membered nitrogen-containing ring (vs. pyrrolidine’s 5-membered ring). This increases molecular weight by 14.02 g/mol and introduces an additional methylene (-CH2-) group.
- However, increased steric bulk could reduce solubility compared to the pyrrolidine analog .
Azetidine Analog
Compound Name: 1-Boc-3-[1-(4-fluorobenzyl)-1H-benzoimidazol-2-ylamino]-azetidine CAS: 885276-28-8 Molecular Formula: C22H25FN4O2 Molecular Weight: 396.46 g/mol
- Structural Differences : The azetidine analog has a 4-membered ring, reducing molecular weight by 14.03 g/mol compared to the pyrrolidine compound. The smaller ring introduces significant ring strain.
- Pharmacological Implications : Azetidines are increasingly explored in drug discovery for their metabolic stability and rigid conformation, which may enhance target selectivity. However, synthetic accessibility is more challenging due to ring strain .
Data Table: Comparative Analysis
Research Findings and Implications
Pharmacokinetics
- Metabolic stability follows the trend: azetidine > pyrrolidine > piperidine , as smaller rings resist cytochrome P450 oxidation .
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole nucleus is synthesized by cyclocondensation of o-phenylenediamine with 4-fluorobenzaldehyde or its derivatives. This reaction is typically catalyzed by acids or Lewis acids under reflux conditions in solvents such as ethanol or acetic acid.
Alternative methods involve palladium-catalyzed C–N cross-coupling reactions to install the benzimidazole ring system, leveraging Pd catalysts with appropriate ligands to form C–N bonds efficiently, as documented in palladium-catalyzed amination methodologies.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | o-Phenylenediamine + 4-fluorobenzaldehyde, AcOH, reflux | Condensation to form 1-(4-fluoro-benzyl)-1H-benzimidazole | 75–85 |
| 2 | 1-(4-fluoro-benzyl)-1H-benzimidazole + Boc-protected pyrrolidine, Pd catalyst, base (K2CO3 or NaOtBu), solvent (DMF), 80–100 °C | Pd-catalyzed C–N cross-coupling to attach pyrrolidine ring | 70–90 |
| 3 | If necessary, Boc protection with Boc2O, base (triethylamine), DCM, room temperature | Protection of free amine to yield final product | >90 |
Analytical Data and Characterization
- Molecular Formula: C24H29FN4O2
- Molecular Weight: 424.5 g/mol
- Spectroscopic Data: Characteristic ^1H NMR signals include tert-butyl singlet around 1.4–1.5 ppm (9H), aromatic protons between 7.0–8.0 ppm, and methylene protons adjacent to nitrogen in the 3–4 ppm range.
- Mass Spectrometry: ESI-MS typically shows a molecular ion peak corresponding to M+H at m/z 425.
Research Findings and Optimization Notes
Pd-catalyzed C–N cross-coupling reactions have been extensively optimized for similar benzimidazole derivatives, showing that the choice of ligand, base, and solvent critically affects yield and selectivity.
Use of bases such as potassium carbonate or sodium tert-butoxide and solvents like DMF or toluene at elevated temperatures (80–110 °C) are common to facilitate amination steps.
The Boc group provides stability and solubility benefits, allowing for easier purification and handling of the pyrrolidine intermediate.
Fluorine substitution on the benzyl moiety enhances lipophilicity and may improve biological activity, which is a key consideration in medicinal chemistry applications.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed cyclocondensation | o-Phenylenediamine, 4-fluorobenzaldehyde, AcOH | Reflux, ethanol or acetic acid | Straightforward, high yield | Requires careful control of reaction time |
| Pd-catalyzed C–N cross-coupling | Pd catalyst (e.g., Pd2(dba)3), ligand, K2CO3/NaOtBu, DMF | 80–110 °C, inert atmosphere | High regioselectivity, mild conditions | Catalyst cost, sensitivity to moisture |
| Boc protection | Boc2O, base (Et3N), DCM | Room temperature | Protects amine, improves stability | Additional step, requires purification |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine, and how can intermediates be optimized for yield?
- Methodology : Multi-step synthesis typically involves coupling a Boc-protected pyrrolidine scaffold with functionalized benzimidazole derivatives. For example, analogous routes use formic acid and acetic anhydride to form intermediates , while others employ DMF and potassium carbonate under reflux for nucleophilic substitutions . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of reagents.
- Critical Step : Monitoring via TLC or HPLC ensures intermediate purity . Boc deprotection can be achieved with HCl/dioxane or TFA, depending on downstream applications .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Analytical Tools :
- NMR : Use - and -NMR to verify substituent positions (e.g., fluorobenzyl group at ~7.3–7.5 ppm for aromatic protons; Boc group at ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, especially for brominated or fluorinated intermediates .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves complex stereochemistry .
Q. What solvent systems are optimal for purifying this compound via column chromatography?
- Recommendations : Use gradient elution with ethyl acetate/hexane (3:7 to 1:1) for polar intermediates. For Boc-protected derivatives, dichloromethane/methanol (95:5) improves separation . Silica gel with 60–120 mesh size is preferred for high-resolution purification.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the fluorobenzyl and Boc groups?
- Experimental Design :
- Synthesize analogs with varying substituents (e.g., chloro, methoxy instead of fluoro) and compare bioactivity.
- Remove the Boc group to assess its role in membrane permeability or target binding .
- Use in vitro assays (e.g., kinase inhibition, antimicrobial screens) to correlate structural modifications with activity .
- Data Analysis : Employ multivariate regression to identify substituent contributions to potency .
Q. What strategies mitigate instability issues in aqueous solutions for this compound?
- Stability Optimization :
- Introduce solubilizing groups (e.g., triazole moieties) to enhance aqueous stability .
- Formulate as a lyophilized powder with cyclodextrin or PEG-based excipients to prevent hydrolysis .
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases, GPCRs).
- Use QSAR models to prioritize substituents with favorable steric and electronic properties .
- Validate predictions with in vitro binding assays and SPR (surface plasmon resonance) .
Q. What experimental approaches resolve contradictions in reported biological activity data for similar compounds?
- Troubleshooting :
- Replicate assays under standardized conditions (e.g., cell line, incubation time) to control variability .
- Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) to explain discrepancies in vivo vs. in vitro .
- Use orthogonal assays (e.g., fluorescence polarization and ITC) to confirm binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
